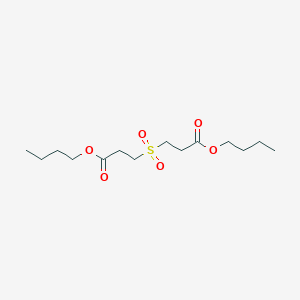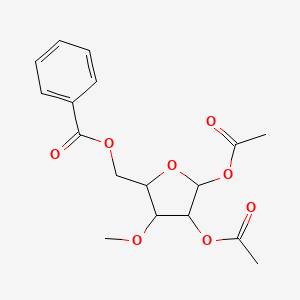
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose
Descripción general
Descripción
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis. It is a white or off-white crystalline powder with a molecular formula of C28H24O9 and a molar mass of 504.491 g/mol . This compound is significant in the field of synthetic chemistry due to its role in the formation of artificial nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose involves multiple steps. Initially, ribose undergoes methylation in the presence of thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours . Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C. Benzyl chloride is intermittently added over 99 minutes, and the reaction is allowed to proceed for 4 to 8 hours . The product is then isolated and purified through recrystallization with ethyl alcohol.
Industrial Production Methods
In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions. The use of large reactors and continuous stirring ensures uniformity and efficiency in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, methyl alcohol, ethyl acetate, pyridine, potassium carbonate, and benzyl chloride . The reactions typically occur at temperatures ranging from 0°C to 70°C, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, which can be further utilized in nucleoside synthesis .
Aplicaciones Científicas De Investigación
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is extensively used in scientific research, particularly in the synthesis of artificial nucleotides. These nucleotides are crucial in the study of genetic material and the development of antiviral and anticancer drugs . The compound’s ability to form stable nucleoside analogs makes it valuable in medicinal chemistry and biotechnology .
Mecanismo De Acción
The mechanism of action of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose involves its incorporation into nucleoside analogs. These analogs can interfere with DNA and RNA synthesis, thereby inhibiting the replication of viruses and cancer cells . The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose: A purine nucleoside analog with broad antitumor activity.
Uniqueness
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is unique due to its specific functional groups, which allow for versatile chemical modifications and applications in nucleoside synthesis. Its stability and reactivity make it a preferred choice in the synthesis of artificial nucleotides .
Propiedades
IUPAC Name |
[(2S,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVQSHZMJQVVST-XRZUFTMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one](/img/structure/B3393887.png)
![4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline](/img/structure/B3393896.png)
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B3393906.png)





